molecular formula C17H24N2O8 B14424215 Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside CAS No. 83904-91-0

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside

Cat. No.: B14424215
CAS No.: 83904-91-0
M. Wt: 384.4 g/mol
InChI Key: IDQIBTHJGXCMII-UHFFFAOYSA-N
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Description

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is a complex organic compound that features a hexopyranoside backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside typically involves multiple steps. One common method includes the protection of amino groups, followed by glycosylation reactions to introduce the hexopyranoside moiety. The benzyloxycarbonyl group is often used as a protecting group for the amino functionalities during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution often involves reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyglucopyranoside: Similar structure but with a glucopyranoside backbone.

    Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxygalactopyranoside: Similar structure but with a galactopyranoside backbone.

Uniqueness

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is unique due to its specific combination of functional groups and the hexopyranoside backbone. This combination allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

83904-91-0

Molecular Formula

C17H24N2O8

Molecular Weight

384.4 g/mol

IUPAC Name

benzyl N-[2-[[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C17H24N2O8/c1-25-16-15(23)13(14(22)11(8-20)27-16)19-12(21)7-18-17(24)26-9-10-5-3-2-4-6-10/h2-6,11,13-16,20,22-23H,7-9H2,1H3,(H,18,24)(H,19,21)

InChI Key

IDQIBTHJGXCMII-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CO)O)NC(=O)CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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